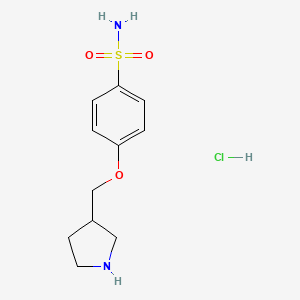

4-(Pyrrolidin-3-ylmethoxy)benzene-1-sulfonamide hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(Pyrrolidin-3-ylmethoxy)benzene-1-sulfonamide hydrochloride is a chemical compound with the molecular formula C11H17ClN2O3S and a molecular weight of 292.78 g/mol . This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine. It is commonly used as a protease inhibitor.

Vorbereitungsmethoden

The synthesis of 4-(Pyrrolidin-3-ylmethoxy)benzene-1-sulfonamide hydrochloride involves several steps. One common synthetic route includes the reaction of 4-hydroxybenzenesulfonamide with pyrrolidine in the presence of a suitable base to form the intermediate 4-(pyrrolidin-3-ylmethoxy)benzenesulfonamide. This intermediate is then treated with hydrochloric acid to obtain the hydrochloride salt . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Analyse Chemischer Reaktionen

4-(Pyrrolidin-3-ylmethoxy)benzene-1-sulfonamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

4-(Pyrrolidin-3-ylmethoxy)benzene-1-sulfonamide hydrochloride is primarily investigated for its potential therapeutic applications. Sulfonamides are known for their antibacterial properties, and this compound may exhibit similar effects. Research has focused on:

- Antimicrobial Activity : Studies have explored its efficacy against various bacterial strains, potentially leading to new antibiotic formulations.

- Anti-inflammatory Properties : Sulfonamides are often evaluated for their ability to modulate inflammatory responses, making this compound a candidate for treating inflammatory diseases.

Drug Development

The compound serves as a building block in drug design due to its ability to interact with biological targets effectively. Its structural features can be modified to enhance pharmacological properties, including:

- Targeted Drug Delivery : Modifications can lead to improved specificity towards certain receptors or enzymes.

- Combination Therapies : It may be used in conjunction with other drugs to enhance therapeutic outcomes.

Biological Studies

Research involving this compound often includes biological assays to assess its interaction with cellular pathways and mechanisms:

- Cell Viability Assays : Evaluating cytotoxicity against various cell lines.

- Mechanism of Action Studies : Investigating how the compound affects specific biological targets at the molecular level.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound demonstrated significant activity against Gram-positive bacteria, suggesting its potential as a new antibiotic agent. The Minimum Inhibitory Concentration (MIC) was determined using standard broth dilution methods.

Case Study 2: Anti-inflammatory Effects

In vitro studies showed that this compound could inhibit the production of pro-inflammatory cytokines in macrophages, indicating its potential role in treating chronic inflammatory conditions such as rheumatoid arthritis.

Case Study 3: Structure-Activity Relationship (SAR) Analysis

Research focusing on SAR revealed that modifications to the pyrrolidine moiety significantly impacted the biological activity of the compound, highlighting the importance of structural optimization in drug development.

Wirkmechanismus

The mechanism of action of 4-(Pyrrolidin-3-ylmethoxy)benzene-1-sulfonamide hydrochloride involves its interaction with specific molecular targets, such as proteases. By binding to the active site of these enzymes, the compound inhibits their activity, preventing the breakdown of proteins and peptides. This inhibition can modulate various biological pathways and processes, making it useful in research and therapeutic applications.

Vergleich Mit ähnlichen Verbindungen

4-(Pyrrolidin-3-ylmethoxy)benzene-1-sulfonamide hydrochloride can be compared with other similar compounds, such as:

4-(Pyrrolidin-1-yl)benzenesulfonamide: This compound has a similar structure but lacks the methoxy group, which may affect its reactivity and biological activity.

4-(Morpholin-4-yl)benzenesulfonamide: This compound contains a morpholine ring instead of a pyrrolidine ring, leading to different chemical and biological properties.

The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and biological activity compared to its analogs.

Biologische Aktivität

4-(Pyrrolidin-3-ylmethoxy)benzene-1-sulfonamide hydrochloride, identified by its CAS number 1803590-92-2, is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, characterization, biological evaluation, and specific case studies that highlight its efficacy in various therapeutic contexts.

Chemical Structure and Properties

The chemical structure of this compound features a pyrrolidine moiety linked to a benzene sulfonamide. This structural configuration is significant for its biological activity, particularly in inhibiting specific enzyme pathways.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of pyrrolidine derivatives with benzene sulfonamide under controlled conditions. Characterization techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

The primary mechanism of action for this compound appears to involve the inhibition of carbonic anhydrases (CAs), which are zinc-containing enzymes critical for maintaining acid-base balance in organisms. Dysregulation of CAs has been linked to various diseases, including glaucoma and certain cancers .

Inhibition Studies

Recent studies have evaluated the inhibitory effects of this compound on different isoforms of carbonic anhydrases. For instance, it has shown significant inhibitory activity against human carbonic anhydrase II (hCAII), with IC50 values indicating potent inhibition compared to standard inhibitors like acetazolamide . The following table summarizes the inhibitory activity against various CAs:

| Compound | Target Isoform | IC50 (μM) |

|---|---|---|

| This compound | hCAII | 0.24 ± 0.18 |

| Other derivatives | hCAIX | 0.15 ± 0.07 |

| Other derivatives | hCAXII | 0.12 ± 0.07 |

Cancer Treatment

One notable case study involved the use of this compound in targeting cancer cells that rely heavily on aerobic metabolism. The compound demonstrated cytotoxic effects in vitro against pancreatic cancer cell lines when assessed for its ability to inhibit oxidative phosphorylation (OXPHOS) .

In a comparative analysis with other known inhibitors, this compound exhibited a favorable profile, suggesting potential as a therapeutic agent in oncology.

Neuroprotective Effects

Another area of research has focused on the neuroprotective properties of this compound. In models of epilepsy and neurodegeneration, preliminary findings indicate that it may help modulate neuronal excitability through carbonic anhydrase inhibition, thereby offering protective effects against neuronal damage .

Eigenschaften

IUPAC Name |

4-(pyrrolidin-3-ylmethoxy)benzenesulfonamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O3S.ClH/c12-17(14,15)11-3-1-10(2-4-11)16-8-9-5-6-13-7-9;/h1-4,9,13H,5-8H2,(H2,12,14,15);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWVDROSJVCIARE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1COC2=CC=C(C=C2)S(=O)(=O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.78 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.